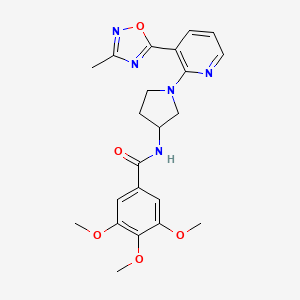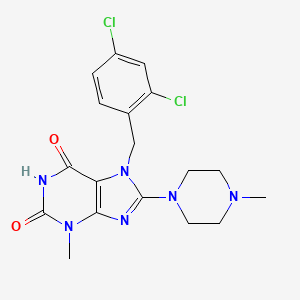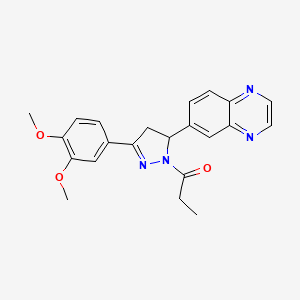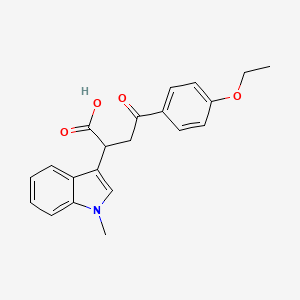
3,4,5-triméthoxy-N-(1-(3-(3-méthyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Le composé a été associé à une activité anticancéreuse potentielle. Une série de nouveaux dérivés de 3,4,5-triméthoxycinnamamide liés au 1,2,3-triazole a été préparée et criblée pour leur activité anticancéreuse in vitro contre les lignées cellulaires MCF-7 et A549 . La plupart des composés testés ont montré une activité proéminente contre les deux lignées cellulaires cancéreuses .
Activité anti-VIH
Le motif 1,2,3-triazole, présent dans le composé, montre une variété d'activités biologiques, y compris une activité anti-VIH . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH .
Activité anti-inflammatoire
Le motif 1,2,3-triazole dans le composé montre également une activité anti-inflammatoire . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires .
Activité antituberculeuse
Le motif 1,2,3-triazole dans le composé montre également une activité antituberculeuse . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antituberculeux .
Activité antimicrobienne
Le motif 1,2,3-triazole dans le composé montre également une activité antimicrobienne . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens .
Activité anticonvulsivante
Le motif 1,2,3-triazole dans le composé montre également une activité anticonvulsivante . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticonvulsivants .
Activité antihypertensive
Une série d'esters basiques de l'acide 3,4,5-triméthoxybenzoïque a été synthétisée et les composés ont été évalués pour leur activité antihypertensive et anesthésique locale . L'un des composés a présenté une activité hypotensive après administration intraveineuse à des chiens normotensifs .
Activité anesthésique locale
Tous les composés testés, sauf un, ont présenté un certain degré d'activité anesthésique locale . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anesthésiques locaux .
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can interact with their targets in a way that surpasses the activity of other derivatives at comparable concentrations . For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 2112576 , which could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
One tmp-bearing compound was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Analyse Biochimique
Cellular Effects
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , indicating that they may have broad effects on cellular function.
Molecular Mechanism
Tmp compounds are known to bind to the colchicine site of tubulin , which suggests that this compound may also interact with tubulin or similar proteins.
Dosage Effects in Animal Models
Tmp compounds have shown promising anti-fungal and anti-bacterial properties , which suggests that they may have dose-dependent effects in animal models.
Metabolic Pathways
Tmp compounds are closely related to gallic acid and methyl gallates , which are naturally occurring secondary metabolites found in plants.
Transport and Distribution
Tmp compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , suggesting that they may be widely distributed within cells and tissues.
Subcellular Localization
Tmp compounds are known to bind to the colchicine site of tubulin , suggesting that they may localize to the cytoskeleton or other subcellular structures associated with tubulin.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-24-22(32-26-13)16-6-5-8-23-20(16)27-9-7-15(12-27)25-21(28)14-10-17(29-2)19(31-4)18(11-14)30-3/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWEJCHAKEHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)


![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)


![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)


![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)

